molecular formula C19H16ClNO2 B1454309 6-Ethyl-2-(2-methoxyphenyl)quinoline-4-carbonyl chloride CAS No. 1160261-04-0

6-Ethyl-2-(2-methoxyphenyl)quinoline-4-carbonyl chloride

Cat. No.: B1454309
CAS No.: 1160261-04-0
M. Wt: 325.8 g/mol
InChI Key: LEOGHLMKJSTKHP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Biochemical Analysis

Biochemical Properties

6-Ethyl-2-(2-methoxyphenyl)quinoline-4-carbonyl chloride plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. This compound is known to interact with proteases, which are enzymes that break down proteins into smaller peptides or amino acids. The interaction between this compound and proteases involves the formation of a covalent bond with the active site of the enzyme, leading to enzyme inhibition . This inhibition can be utilized to study the enzyme’s function and regulation in various biological processes.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been shown to inhibit the activity of specific kinases, which are enzymes that play a crucial role in cell signaling pathways . This inhibition can lead to alterations in gene expression and changes in cellular metabolism, affecting cell growth, differentiation, and apoptosis.

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. At the molecular level, this compound binds to the active site of target enzymes, forming a covalent bond that inhibits enzyme activity . This inhibition can lead to downstream effects on gene expression, as the inhibited enzymes are often involved in signaling pathways that regulate transcription factors and other gene regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its inhibitory activity . Long-term exposure to this compound can result in sustained inhibition of target enzymes, affecting cellular processes such as metabolism and gene expression.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound can selectively inhibit target enzymes without causing significant toxicity . At higher doses, this compound can exhibit toxic effects, including cellular damage and apoptosis. Threshold effects have been observed, where a specific dosage range is required to achieve the desired inhibitory effect without causing adverse effects.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. This compound can inhibit enzymes involved in key metabolic pathways, leading to changes in the levels of metabolites and alterations in metabolic flux . These effects can provide insights into the regulation of metabolic processes and the role of specific enzymes in cellular metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be transported across cell membranes by active transport mechanisms, and it can bind to intracellular proteins that facilitate its distribution to specific cellular compartments . The localization and accumulation of this compound within cells can influence its activity and function.

Subcellular Localization

The subcellular localization of this compound is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This compound can localize to the cytoplasm, nucleus, or other organelles, where it exerts its inhibitory effects on target enzymes . The subcellular localization of this compound can influence its activity and function, as the local concentration and interactions with other biomolecules can vary between different cellular compartments.

Preparation Methods

The synthesis of 6-Ethyl-2-(2-methoxyphenyl)quinoline-4-carbonyl chloride typically involves the reaction of quinoline derivatives with appropriate reagents under controlled conditions. One common method involves the reaction of anthranilic acid derivatives . The specific reaction conditions, such as temperature, solvent, and catalysts, can vary depending on the desired yield and purity of the product.

Chemical Reactions Analysis

6-Ethyl-2-(2-methoxyphenyl)quinoline-4-carbonyl chloride undergoes various chemical reactions, including:

Common reagents used in these reactions include organoboron reagents for coupling reactions and oxidizing agents for oxidation reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

6-Ethyl-2-(2-methoxyphenyl)quinoline-4-carbonyl chloride is widely used in scientific research, particularly in the field of proteomics . It is utilized to study protein interactions, modifications, and functions. Additionally, it has applications in medicinal chemistry for the development of new therapeutic agents and in organic synthesis for the creation of complex molecules.

Comparison with Similar Compounds

6-Ethyl-2-(2-methoxyphenyl)quinoline-4-carbonyl chloride can be compared with other quinoline derivatives, such as 6-Ethoxy-2-methylquinolin-4-ol . While both compounds share a quinoline core structure, their substituents and functional groups differ, leading to variations in their chemical properties and applications. The unique combination of an ethyl group, a methoxyphenyl group, and a carbonyl chloride group in this compound distinguishes it from other similar compounds.

Properties

IUPAC Name

6-ethyl-2-(2-methoxyphenyl)quinoline-4-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16ClNO2/c1-3-12-8-9-16-14(10-12)15(19(20)22)11-17(21-16)13-6-4-5-7-18(13)23-2/h4-11H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEOGHLMKJSTKHP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(C=C1)N=C(C=C2C(=O)Cl)C3=CC=CC=C3OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-Ethyl-2-(2-methoxyphenyl)quinoline-4-carbonyl chloride
Reactant of Route 2
Reactant of Route 2
6-Ethyl-2-(2-methoxyphenyl)quinoline-4-carbonyl chloride
Reactant of Route 3
Reactant of Route 3
6-Ethyl-2-(2-methoxyphenyl)quinoline-4-carbonyl chloride
Reactant of Route 4
Reactant of Route 4
6-Ethyl-2-(2-methoxyphenyl)quinoline-4-carbonyl chloride
Reactant of Route 5
6-Ethyl-2-(2-methoxyphenyl)quinoline-4-carbonyl chloride
Reactant of Route 6
6-Ethyl-2-(2-methoxyphenyl)quinoline-4-carbonyl chloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.